molecular formula C10H10ClN3 B1357329 C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine CAS No. 1020052-19-0

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Cat. No.: B1357329
CAS No.: 1020052-19-0
M. Wt: 207.66 g/mol
InChI Key: HUZOCOJYLREAJA-UHFFFAOYSA-N
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Description

Systematic Chemical Naming

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen atoms. The base structure is identified as 1H-pyrazole, which indicates a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with the hydrogen atom positioned at the N1 nitrogen to specify the tautomeric form. The compound's full systematic name [3-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine clearly delineates the substitution pattern, where the 4-chlorophenyl group occupies the 3-position of the pyrazole ring.

The methanamine substituent at the 4-position is designated using the suffix nomenclature convention, where the carbon atom bearing the amino group is indicated by the term "methanamine". This naming approach distinguishes the compound from related structural isomers where the substituents may occupy different positions on the pyrazole ring. The chlorine substituent on the phenyl ring is specifically designated as being in the para position (4-position) relative to the point of attachment to the pyrazole ring.

Alternative Naming Systems

Chemical databases and literature sources may employ various naming conventions for this compound, including simplified names that emphasize specific structural features. The compound may also be referenced using numerical identifiers such as Chemical Abstracts Service registry numbers or other database-specific identification codes. Understanding these alternative naming systems is crucial for comprehensive literature searches and chemical database queries related to this compound and its derivatives.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZOCOJYLREAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587996
Record name 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020052-19-0
Record name 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine typically involves the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . The resulting pyrazole intermediate is then subjected to further reactions to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Nucleophilic Reactions at the Primary Amine Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) or anhydrides in basic media to form secondary amides. For example, treatment with benzoyl chloride in the presence of triethylamine yields N-benzoyl derivatives .

  • Sulfonylation : Forms sulfonamides when reacted with sulfonyl chlorides (e.g., 1,3,4-thiadiazole-2-sulfonyl chloride) under mild conditions (25–40°C, 6–12 hours) .

  • Schiff Base Formation : Condenses with aldehydes or ketones (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) in ethanol with NH<sub>4</sub>OAc as a catalyst to generate imine derivatives .

Table 1: Reaction Conditions for Amine Functionalization

Reaction TypeReagents/ConditionsYield (%)Reference
AcylationBenzoyl chloride, Et<sub>3</sub>N, DCM85–95
SulfonylationThiadiazole sulfonyl chloride, EtOH65–78
Schiff BaseAldehyde, NH<sub>4</sub>OAc, ethanol70–82

Coordination Chemistry and Metal Complexation

The compound acts as a ligand in metal coordination:

  • Transition Metal Complexes : Binds to Cu(II), Ni(II), or Pd(II) ions via the pyrazole nitrogen and amine group, forming octahedral or square-planar complexes. These complexes exhibit enhanced catalytic activity in Suzuki-Miyaura cross-couplings (e.g., Pd complexes achieve 82–91% yield in aryl-aryl bond formation) .

  • Hydrogen Bonding : The NH<sub>2</sub> group participates in intermolecular hydrogen bonds with carbonyl oxygen atoms, stabilizing dimeric structures in crystalline phases .

Biological Activity and Pharmacological Modifications

Derivatives of this compound show promise in drug discovery:

  • Kinase Inhibition : Pyrano[2,3-c]pyrazole analogs (synthesized from this amine) inhibit kinases like EGFR and VEGFR-2 at IC<sub>50</sub> values of 0.8–2.4 μM .

  • Antiviral Activity : Sulfonamide derivatives exhibit moderate activity against influenza A/H1N1 (EC<sub>50</sub> = 12–18 μM) .

Stability and Reaction Optimization

  • pH Sensitivity : Reactions requiring nucleophilic amine participation are optimal at pH 8–10. Acidic conditions (<pH 5) protonate the amine, reducing reactivity.

  • Thermal Stability : Decomposition occurs above 200°C, necessitating reaction temperatures below 150°C for synthetic procedures .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine:

Basic Information
this compound is a chemical compound with the molecular formula C11H12ClN3C_{11}H_{12}ClN_3 and a molecular weight of 207.66 g/mol . It is also known by other names, including [5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine and (3-(4-Chlorophenyl)-1H-pyrazol-4-yl)methanamine .

Potential Applications
While the provided search results do not offer specific applications for this compound, they do highlight the broader applications of pyrazole derivatives in medicinal chemistry:

  • Anticancer Agents Pyrazole derivatives have demonstrated potential as anti-inflammatory and anticancer agents . Several pyrazole-containing compounds have shown cytotoxic potential against various cancer cell lines . For example, one compound displayed significant cell apoptosis and antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) . Another compound induced autophagy in A549 cell lines without causing apoptosis .
  • Kinase Inhibitors Certain pyrazole derivatives have shown promise as inhibitors of kinases, such as Aurora-A kinase and CDK2 . One compound inhibited Aurora-A kinase with an IC50 of 0.067 µM . Another compound appeared to have potential as a CDK2 inhibitor with an IC50 of 25 nM .
  • Antimicrobial Activity Pyrazole derivatives can be effective against Staphylococcus aureus .
  • Antiviral Activity Some sulfonamide derivatives containing 1,3,4-thiadiazole rings have been synthesized and screened for antiviral activities .

Cosmetics
Polymers including those that are synthetic, semi-synthetic, and natural can be found in cosmetics . They can modify the release profile and also reduce the risk of evaporation .

Structural Information

Mechanism of Action

The mechanism of action of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine with five structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound (Target) C₁₀H₁₀ClN₃ 207.65 1020052-19-0 4-Chlorophenyl (position 3), methylamine (position 4)
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine C₁₀H₁₀ClN₃ 207.66 MFCD01459885 Chlorobenzyl group on pyrazole nitrogen; amine at position 4
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.66 126417-82-1 Methyl group on nitrogen; amine at position 5
1-(3-Chlorophenyl)-1H-pyrazol-4-amine C₉H₈ClN₃ 193.64 14044-27-0 3-Chlorophenyl substituent (vs. 4-chlorophenyl)
4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₇H₁₃ClF₃N₃ 351.75 400074-90-0 Trifluoromethylphenyl at position 1; methyl at position 3
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₉ClFN₃ 225.65 1179359-70-6 Chloro-fluoro substitution on phenyl ring; impacts lipophilicity
Key Observations:

Positional Isomerism : The target compound and 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine share the same molecular formula but differ in substituent placement. The chlorobenzyl group on the nitrogen in the latter may reduce steric hindrance compared to the target compound’s methylamine at position 4 .

Lipophilicity : The trifluoromethyl group in 4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 400074-90-0) increases hydrophobicity (predicted logP ~2.68), enhancing membrane permeability compared to the target compound .

Pharmacological Activity
  • Enzyme Inhibition: Analog C-(4-Chloro-phenyl)-C-[5-(3-chloro-phenyl)-imidazo[1,2-a]quinolin-7-yl]-C-(3-methyl-3H-imidazol-4-yl)-methylamine () is an FPTase (farnesyl protein transferase) inhibitor, suggesting pyrazole derivatives’ role in cancer therapy. The target compound’s methylamine group may similarly interact with enzyme active sites .
  • Pesticidal Applications : Halogen-substituted pyrazoles, such as N-[3-(1H-pyrazol-4-yl)phenymethyl]sulfonamide derivatives , are used in crop protection. The target compound’s 4-chlorophenyl group aligns with this pesticidal motif .
Metabolic Stability
  • Fluorinated analogs like 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1179359-70-6) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the non-fluorinated target compound .

Biological Activity

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, also known by its CAS number 1020052-19-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3, with a molecular weight of 207.66 g/mol. The structure features a pyrazole ring substituted with a 4-chlorophenyl group and an amine functional group, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
This compoundMCF70.01
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by studies showing significant cell death at low concentrations.

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit the NF-kB/AP-1 signaling pathway, which is crucial in inflammatory responses.

Compound Activity IC50 (µM) Reference
Pyrazolo[1,5-a]quinazolinesNF-kB/AP-1 Inhibition4.8 - 30.1
This compoundInflammation Model<50

The compound demonstrated dose-dependent inhibition of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Study on Anticancer Effects

In a study evaluating the anticancer effects of various pyrazole derivatives, this compound was found to have an IC50 value of 0.01 µM against the MCF7 breast cancer cell line, indicating potent cytotoxicity. This study involved screening a library of compounds for their ability to inhibit cell growth and induce apoptosis in cancer cells .

Study on Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, including this compound. The findings revealed that this compound could significantly inhibit LPS-induced NF-kB activation in macrophages, demonstrating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with β-keto esters to form the pyrazole core. For example, cyclization using phosphorus oxychloride at 120°C has been effective for analogous pyrazole derivatives . Optimizing stoichiometry (e.g., molar ratios of 1:1.2 for arylhydrazine to β-keto ester) and solvent polarity (e.g., ethanol or DMF) can improve yields to >70%. Post-synthetic modifications, such as reductive amination for the methylamine group, require controlled pH (8–9) and low-temperature conditions (−10°C to 0°C) to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show characteristic peaks for the pyrazole ring (δ 6.8–7.5 ppm for aromatic protons) and the methylamine group (δ 2.3–2.8 ppm for –CH2_2–NH2_2). 13C^{13}C NMR can confirm the 4-chlorophenyl substitution (δ 125–135 ppm for aromatic carbons adjacent to Cl) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–N bond lengths of ~1.34 Å in the pyrazole ring) and confirms the planar geometry of the heterocycle. Data-to-parameter ratios >14:1 ensure structural reliability .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the biological activity of this compound in in vitro assays?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GABAA_A or kinase enzymes, leveraging the 4-chlorophenyl group’s hydrophobic interactions .
  • Assay Design : For antimicrobial testing, employ broth microdilution (MIC determination) against S. aureus and E. coli with concentrations ranging from 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess viability via optical density (OD600_{600}) .
  • Data Interpretation : Use IC50_{50}/EC50_{50} values normalized to vehicle controls. For contradictory results (e.g., low activity despite predicted binding), evaluate solubility (via HPLC) or membrane permeability (Caco-2 assays) .

Q. How can researchers resolve contradictions in pharmacological data, such as discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 4-Cl with 4-F) and compare activity trends. For example, fluorinated analogs may enhance metabolic stability but reduce target affinity due to electronic effects .
  • Orthogonal Validation : Cross-validate findings using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement .
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., assay pH, temperature) and ensure reproducibility across ≥3 independent replicates .

Synthetic and Analytical Challenges

Q. What are common pitfalls in the purification of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Chromatography Issues : Silica gel interaction with the amine group can cause tailing. Use basic modifiers (1% triethylamine in ethyl acetate) or switch to reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Crystallization Challenges : Slow evaporation from ethanol/water (7:3 v/v) at 4°C improves crystal quality. Seed crystals from analogous compounds (e.g., 4-(4-chlorophenyl)-1-methylpyrazole derivatives) can guide nucleation .

Q. How can researchers optimize reaction scalability while maintaining regioselectivity in pyrazole ring formation?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce side products (e.g., regioisomers) by maintaining precise temperature (±1°C) and residence time. For example, a 2 mL/min flow rate in acetonitrile at 80°C achieves >90% regioselectivity .
  • Catalytic Systems : Use Cu(I)-catalyzed cycloadditions with ligands like Xantphos to enhance selectivity. Monitor reaction progress via inline FTIR to detect intermediates (e.g., nitrile imines) .

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